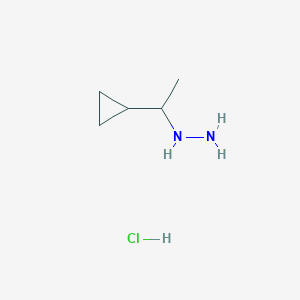

(1-Cyclopropylethyl)hydrazine hydrochloride

Description

Chemical Identity and Nomenclature

This compound is characterized by its precise molecular structure and standardized chemical nomenclature. The compound possesses the molecular formula C5H13ClN2 with a molecular weight of 136.62 grams per mole. The Chemical Abstracts Service registry number 1181458-68-3 uniquely identifies this specific monohydrochloride salt form, distinguishing it from related derivatives such as the dihydrochloride salt with registry number 1181458-56-9.

The systematic nomenclature reflects the compound's structural organization, where the hydrazine backbone forms the core functionality with a 1-cyclopropylethyl substituent attached to one of the nitrogen atoms. The hydrochloride designation indicates the presence of a hydrochloric acid salt, which enhances the compound's water solubility and crystalline stability compared to the free base form. The Simplified Molecular Input Line Entry System representation "NNC(C1CC1)C.[H]Cl" provides a concise textual description of the molecular connectivity.

| Property | Value |

|---|---|

| Molecular Formula | C5H13ClN2 |

| Molecular Weight | 136.62 g/mol |

| Chemical Abstracts Service Number | 1181458-68-3 |

| MDL Number | MFCD11858211 |

| Simplified Molecular Input Line Entry System | NNC(C1CC1)C.[H]Cl |

The structural complexity of this compound arises from the presence of the cyclopropyl ring system, which introduces significant ring strain and unique conformational constraints. This three-membered carbocyclic ring imparts distinctive electronic properties due to its bent bonds and increased s-character, influencing the overall reactivity profile of the molecule. The ethyl bridge connecting the cyclopropyl ring to the hydrazine nitrogen creates additional conformational flexibility while maintaining the stereoelectronic characteristics essential for biological activity.

Historical Development of Hydrazine Derivatives

The historical development of hydrazine derivatives traces its origins to the pioneering work of Emil Fischer in the late nineteenth century, establishing the foundation for modern hydrazine chemistry. Fischer first synthesized phenylhydrazine serendipitously in 1875 through the reduction of the corresponding diazonium salt, marking the initial discovery of hydrazine-containing compounds. This groundbreaking work preceded the isolation of free hydrazine itself by twelve years, demonstrating the early recognition of organic hydrazine derivatives' synthetic utility.

Theodor Curtius achieved the first preparation of free hydrazine in 1887 through a complex synthetic route involving diethyl oxalate and hydrazine hydrate, though he was unable to obtain the pure anhydrous material despite repeated efforts. The successful isolation of pure anhydrous hydrazine was ultimately accomplished by Dutch chemist Lobry de Bruyn in 1895, completing the fundamental characterization of this important chemical family. These early investigations established the synthetic methodologies and theoretical framework that would guide subsequent developments in hydrazine chemistry.

The nomenclature "hydrazine" was coined by Emil Fischer in 1875, utilizing the prefix "hydr-" to indicate hydrogen atoms and the suffix beginning with "-az-" derived from "azote," the French term for nitrogen. Fischer's systematic approach to hydrazine chemistry resulted in the preparation of approximately twenty different hydrazine derivatives before free hydrazine itself was known, demonstrating the versatility and synthetic accessibility of these compounds. His work included the development of protecting group strategies for 1,2-disubstituted hydrazines, anticipating modern synthetic methodologies by more than a century.

The twentieth century witnessed explosive growth in hydrazine chemistry, driven initially by military applications during World War II and subsequently by aerospace industry requirements. Hydrazine derivatives found extensive use as rocket propellants and fuel additives, spurring intensive research into their synthesis, properties, and applications. This period established many of the fundamental synthetic routes still employed today, including the Raschig process and various oxidation-based methodologies.

Significance in Organic and Medicinal Chemistry

The significance of this compound in organic and medicinal chemistry stems from the broader importance of hydrazine derivatives as pharmaceutical intermediates and bioactive compounds. Hydrazine-containing molecules have demonstrated remarkable versatility in drug development, serving as key structural components in treatments for tuberculosis, hypertension, depression, and various other medical conditions. The reactive, difunctional nature of the hydrazine moiety enables participation in diverse chemical transformations leading to biologically active heterocyclic systems.

Contemporary pharmaceutical applications of hydrazine derivatives encompass numerous therapeutic areas, with established medications including isoniazid for tuberculosis treatment, hydralazine for hypertension management, and phenelzine for depression therapy. These compounds frequently incorporate heterocyclic ring systems such as triazine, pyridazine, triazole, thiadiazole, and pyrazole, which are readily accessible through hydrazine-mediated synthetic routes. The ability of hydrazine derivatives to form stable yet reactive intermediates makes them invaluable building blocks for complex pharmaceutical architectures.

Recent research has expanded the therapeutic potential of hydrazine derivatives beyond traditional applications, with investigations into anticancer properties showing particular promise. Studies of hydralazine, originally developed as an antihypertensive agent, have revealed potential efficacy against lung, cervical, and prostate cancers through mechanisms involving tumor growth inhibition and DNA replication disruption. These findings illustrate the continued relevance of hydrazine chemistry in modern drug discovery efforts.

| Pharmaceutical Application | Example Compounds | Therapeutic Class |

|---|---|---|

| Antituberculosis | Isoniazid | Antimicrobial |

| Antihypertensive | Hydralazine, Cadralazine | Cardiovascular |

| Antidepressant | Phenelzine, Iproniazid | Neuropsychiatric |

| Anticonvulsant | Various hydrazine derivatives | Neurological |

| Anticancer | Hydralazine (repurposed) | Oncological |

The synthetic utility of hydrazine derivatives extends beyond direct pharmaceutical applications to encompass their role as versatile intermediates in organic synthesis. The nitrogen-nitrogen bond provides unique reactivity patterns that enable the construction of complex heterocyclic structures through cyclization reactions, nucleophilic substitutions, and oxidative transformations. Modern synthetic methodologies continue to exploit these properties, with recent developments including metal-free hydrohydrazination conditions and organocatalytic approaches to heterocycle formation.

Properties

IUPAC Name |

1-cyclopropylethylhydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2.ClH/c1-4(7-6)5-2-3-5;/h4-5,7H,2-3,6H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFLDUXZBLRFSAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CC1)NN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1181458-56-9 | |

| Record name | Hydrazine, (1-cyclopropylethyl)-, hydrochloride (1:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1181458-56-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Reaction Conditions:

| Parameter | Details |

|---|---|

| Reactants | Cyclopropylamine + N-Boc-O-alkylsulfonyl azanol (e.g., tosyl, methylsulfonyl, trimethylbenzene sulfonyl) |

| Molar Ratio | 2–10:1:1–2 (N-methylmorpholine : cyclopropylamine : sulfonyl azanol) |

| Solvent | Methylene dichloride, chloroform, toluene, tetrahydrofuran (THF) |

| Temperature | 0–20°C |

| Reaction Time | 4–18 hours |

- The reaction proceeds efficiently at low temperatures, minimizing side reactions.

- The use of N-methylmorpholine as a base facilitates the formation of the N-Boc protected intermediate with high yield and purity.

- Typical yields range from 59% to 75%, depending on the specific sulfonyl azanol used.

Data Table 1: Synthesis of N-Boc-Cyclopropyl Hydrazine

| Entry | Reactants | Molar Ratios | Solvent | Reaction Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | Cyclopropylamine + N-Boc-O-p-toluenesulfonyl azanol | 2:1:1 | Dichloromethane | 4–6 hours | 67 | Mild conditions |

| 2 | Cyclopropylamine + N-Boc-O-methylsulfonyl azanol | 2:1:1 | Toluene | 6–8 hours | 59 | Slightly longer reaction |

| 3 | Cyclopropylamine + N-Boc-O-2,4,6-trimethylbenzene sulfonyl azanol | 2:1:1 | THF | 4–8 hours | 75 | Higher yield |

Deprotection to Cyclopropyl Hydrazine Hydrochloride

The protected hydrazine intermediate undergoes deprotection using aqueous hydrogen chloride to remove the Boc group, yielding free cyclopropyl hydrazine hydrochloride.

Reaction Conditions:

| Parameter | Details |

|---|---|

| Reagents | Aqueous hydrogen chloride (HCl) solution |

| Concentration | 1–12 mol/L |

| Temperature | Room temperature to 50°C |

| Reaction Time | Overnight (~17–20 hours) |

- Deprotection at room temperature or slightly elevated temperatures (20–50°C) effectively removes the Boc group without significant degradation.

- The reaction is monitored via thin-layer chromatography (TLC) to determine completion.

- Post-reaction, the mixture is filtered, and the crude product is purified by recrystallization.

Data Table 2: Deprotection Procedure

| Entry | HCl Concentration | Temperature | Reaction Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | 6 mol/L | Room temp | 17 hours | 74 | Decolorization with activated carbon |

| 2 | 1 mol/L | 20–50°C | 20 hours | 60 | Recrystallization from methanol |

Recrystallization and Final Purification

The crude cyclopropyl hydrazine hydrochloride obtained after deprotection is purified through recrystallization, typically using solvents like methyl alcohol, ethanol, or Virahol, to obtain high-purity crystalline product.

Recrystallization Data:

| Solvent | Yield (%) | Melting Point (°C) | Purity Notes |

|---|---|---|---|

| Methanol | 74 | 131.6–132.4 | High purity, white crystals |

| Ethanol | Similar | 131.2–132.8 | Suitable alternative |

| Virahol | Variable | - | Effective for fine purification |

Research Findings and Comparative Analysis

- Advantages over traditional methods: The described synthesis avoids the use of expensive and sensitive reagents like Grignard reagents, and cold reaction conditions, simplifying the process and reducing costs. The use of N-Boc protection and mild acid deprotection ensures operational safety and scalability.

- Yield and purity: The overall yield of the final product can reach approximately 60–75%, with high purity suitable for pharmaceutical or agricultural applications.

- Industrial relevance: The process's mild conditions, cost-effectiveness, and straightforward purification steps make it highly adaptable for industrial production.

Summary of Key Preparation Methods

| Method Aspect | Details |

|---|---|

| Starting Materials | Cyclopropylamine, N-Boc-O-alkylsulfonyl azanols |

| Reaction Conditions | Mild, low temperature (0–20°C), 4–18 hours |

| Deprotection | Aqueous HCl (1–12 mol/L), room temperature to 50°C, overnight |

| Purification | Recrystallization from alcohols or Virahol |

| Overall Benefits | Cost reduction, operational simplicity, high yield, industrial feasibility |

Chemical Reactions Analysis

Types of Reactions: (1-Cyclopropylethyl)hydrazine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form simpler hydrazine derivatives.

Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopropylmethyl ketone, while reduction may produce cyclopropylmethylamine .

Scientific Research Applications

(1-Cyclopropylethyl)hydrazine hydrochloride has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Employed in the study of enzyme mechanisms and protein interactions.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1-Cyclopropylethyl)hydrazine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, thereby modulating biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key similarities and differences between (1-Cyclopropylethyl)hydrazine hydrochloride and related compounds:

Biological Activity

(1-Cyclopropylethyl)hydrazine hydrochloride, a hydrazine derivative with the molecular formula CHClN and a molecular weight of approximately 136.62 g/mol, is primarily utilized in research settings, particularly in proteomics and medicinal chemistry. This article explores its biological activity, applications, and potential mechanisms of action based on available literature.

Chemical Structure and Properties

The unique structural feature of this compound is the cyclopropyl group attached to an ethyl chain linked to the hydrazine moiety. This configuration may impart distinct steric and electronic properties, potentially enhancing its biological activity compared to other hydrazines.

Proteomics

This compound is primarily employed as a cross-linking agent in proteomics research. Cross-linkers like this compound facilitate the identification of protein-protein interactions by forming covalent bonds between adjacent protein molecules. This capability is crucial for mapping protein complexes and understanding cellular processes at the molecular level.

Antifungal Properties

Recent studies have highlighted the antifungal activity of hydrazine derivatives, including those structurally similar to this compound. For instance, research indicates that certain hydrazine-based compounds exhibit significant antifungal activity against Candida albicans, a common fungal pathogen. These compounds demonstrated reduced biofilm formation and protective effects in infection models using Caenorhabditis elegans .

| Compound | Minimum Inhibitory Concentration (MIC) | Biofilm Reduction (%) |

|---|---|---|

| Hyd.H | 9.6 µg/mL | 60% |

| Hyd.OCH₃ | 11.1 µg/mL | Significant |

| Hyd.Cl | 5.6 µg/mL | Not specified |

These findings suggest that derivatives like this compound could share similar antifungal properties, warranting further investigation into their efficacy against drug-resistant strains.

Cytotoxicity Assessment

In evaluating the safety profile of hydrazine derivatives, studies have shown that certain compounds do not exhibit cytotoxic effects against human cancer cell lines at concentrations up to 50 µg/mL . This non-cytotoxic nature is critical for considering these compounds in therapeutic contexts.

While specific mechanisms of action for this compound remain largely unexplored, it is hypothesized that similar hydrazine compounds may exert their biological effects through interactions with key molecular targets such as enzymes or receptors. For example, hydrazines might modulate cellular pathways by acting as agonists or antagonists at specific biological sites.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (1-Cyclopropylethyl)hydrazine hydrochloride, and how can reaction efficiency be optimized?

- Methodological Answer : A common approach involves refluxing cyclopropylethyl ketone derivatives with hydrazine hydrochloride in ethanol for 6–8 hours. Optimization includes adjusting molar ratios (e.g., 1:1 ketone-to-hydrazine) and solvent choice (polar aprotic solvents may enhance yield). Post-reaction purification via filtration, recrystallization (ethanol), and drying under vacuum ensures high purity .

Q. How should researchers safely handle and store this compound to minimize toxicity risks?

- Methodological Answer : Use fume hoods, nitrile gloves, and lab coats to avoid dermal/ocular exposure. Storage requires airtight containers in cool (<25°C), dry conditions. Toxicity data from analogous hydrazine hydrochlorides (LD₅₀: 25–2100 mg/kg in rodents) suggest strict adherence to institutional safety protocols .

Q. What analytical techniques are essential for confirming the purity and structural identity of this compound?

- Methodological Answer : Combine chromatographic (HPLC with 0.1 M HCl mobile phase), spectroscopic (¹H/¹³C NMR, FT-IR), and mass spectrometric (ESI-MS) methods. Purity validation via TLC (Rf comparison) and melting point analysis ensures compliance with pharmacopeial standards .

Advanced Research Questions

Q. What mechanistic insights explain the formation of by-products during the synthesis of this compound, and how can they be mitigated?

- Methodological Answer : By-products (e.g., dimerized hydrazines) arise from excess hydrazine or prolonged reflux. Mechanistic studies using kinetic monitoring (in situ IR) and computational modeling (DFT) can identify transition states. Mitigation involves controlled stoichiometry and shorter reaction times .

Q. How do variations in pH and temperature affect the stability of this compound in aqueous solutions?

- Methodological Answer : Stability assays in buffered solutions (pH 1–7, 25–60°C) monitored via UV-Vis spectroscopy show degradation at pH >5.0. Acidic conditions (0.1 M HCl) and refrigeration (4°C) are recommended for long-term storage .

Q. What strategies can be employed to resolve discrepancies in spectroscopic data when characterizing this compound?

- Methodological Answer : Cross-validate NMR assignments with computational tools (e.g., ACD/Labs). For ambiguous peaks, isotopic labeling (²H/¹³C) or X-ray crystallography provides definitive structural resolution. Contradictions in mass spectra may require high-resolution MS (HRMS) or tandem MS/MS fragmentation .

Q. How does the cyclopropylethyl substituent influence the reactivity of hydrazine hydrochloride derivatives in nucleophilic addition reactions?

- Methodological Answer : The cyclopropane ring induces steric strain, enhancing hydrazine’s nucleophilicity. Comparative studies with non-cyclopropyl analogs (e.g., benzylhydrazine) using kinetic profiling (Hammett plots) reveal accelerated reaction rates in cyclopropylethyl derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.